molecular formula C17H17N5O B4990665 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4990665
M. Wt: 307.35 g/mol
InChI Key: GVRVAUXHQWTQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. For instance, it has been reported to inhibit the activity of tyrosinase, an enzyme involved in melanin biosynthesis, which could be useful in treating hyperpigmentation disorders.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has both biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in treating various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. Moreover, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which could make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its potential as a drug candidate for cancer therapy. Further studies could also focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with potential therapeutic applications. Finally, the development of novel synthetic routes for the production of this compound could lead to more efficient and cost-effective methods of synthesis.

Synthesis Methods

The synthesis of 5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound in high yield and purity.

Scientific Research Applications

5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities in vitro. Moreover, it has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been used as a building block for the synthesis of other biologically active molecules.

properties

IUPAC Name

5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-11-6-5-8-13(10-11)19-17(23)15-16(18)22(21-20-15)14-9-4-3-7-12(14)2/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRVAUXHQWTQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-methylphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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